BenchChemオンラインストアへようこそ!

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Antibacterial Benzothiazole Fluorine SAR

This 6-fluoro-benzothiazole-piperazine-carbonylbenzonitrile hybrid (CAS 897472-35-4; C19H15FN4OS; MW 366.4) integrates three pharmacophoric modules critical for target engagement: a 6-fluoro-benzothiazole core conferring enhanced antibacterial potency vs. non-fluorinated analogs, a piperazine-carbonyl linker, and a p-cyano benzonitrile moiety associated with low-µM antiproliferative activity (IC50 5.2–11.3 µmol/L against AsPC-1 pancreatic cancer cells). Uniquely differentiated from 6-methyl, 6-methoxy, and unsubstituted analogs—substitution with non-fluorinated congeners risks diminished biological performance. Recommended for DprE1 inhibition screening, antimicrobial SAR against Gram-positive pathogens, and anticancer lead optimization targeting HepG2, HeLa229, and AsPC-1 cell lines. Order ≥95% purity for reproducible research outcomes.

Molecular Formula C19H15FN4OS
Molecular Weight 366.41
CAS No. 897472-35-4
Cat. No. B2401994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
CAS897472-35-4
Molecular FormulaC19H15FN4OS
Molecular Weight366.41
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C19H15FN4OS/c20-15-5-6-16-17(11-15)26-19(22-16)24-9-7-23(8-10-24)18(25)14-3-1-13(12-21)2-4-14/h1-6,11H,7-10H2
InChIKeyVPSBQQKBEIFAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897472-35-4): Structural Identity and Pharmacophore Class


4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile (CAS 897472-35-4; molecular formula C19H15FN4OS; MW 366.4) is a synthetic heterocyclic small molecule belonging to the benzothiazole–piperazine hybrid class. Its architecture integrates three pharmacophoric modules: a 6-fluoro-1,3-benzothiazole core, a piperazine ring linked via a carbonyl bridge, and a terminal p-cyano benzonitrile moiety . Benzothiazole–piperazine conjugates are extensively investigated in medicinal chemistry for anticancer, antimicrobial, and neuropharmacological indications, with the fluorine substituent at the 6-position of the benzothiazole ring recognized as a critical structural determinant that enhances biological activity relative to non-fluorinated analogs [1].

Why 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile Cannot Be Replaced by In-Class Analogs


Benzothiazole–piperazine derivatives are not interchangeable owing to the profound impact of substituent identity, substitution position, and linker chemistry on target engagement, potency, and metabolic stability. The 6-fluoro substituent on the benzothiazole ring of CAS 897472-35-4 confers distinct electronic and steric properties that differ fundamentally from 6-methyl, 6-methoxy, 6-nitro, or unsubstituted analogs [1]. The piperazine–carbonyl–benzonitrile linker topology further distinguishes this compound from analogs bearing acetyl-hydrazide, methylene, or direct piperazine–aryl linkages, each of which alters conformational flexibility, hydrogen-bonding capacity, and pharmacokinetic profile [2]. Class-level structure–activity relationship (SAR) evidence from benzothiazole–arylpiperazine series demonstrates that p-cyano substitution on the terminal phenyl ring correlates with improved antitumor potency compared to non-cyano congeners, while the 6-fluoro group on the benzothiazole scaffold is associated with enhanced antibacterial activity and metabolic stability relative to hydrogen or methyl at the same position [1][2]. Consequently, substituting CAS 897472-35-4 with a close structural analog carries a material risk of altered or diminished biological performance.

Head-to-Head and Class-Level Comparative Evidence for 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile


Fluorine at the 6-Position Enhances Antibacterial Potency Compared to Non-Fluorinated Benzothiazole–Piperazine Analogs

In the 2-arylbenzothiazole series reported by Al-Harthy et al. (2018), the fluoro-substituted derivative (compound 26) demonstrated enhanced antibacterial activity that was explicitly attributed to the electron-withdrawing effect of fluorine, in comparison to non-fluorinated derivatives [1]. Although the study evaluates 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles rather than the exact 6-fluoro-piperazine-carbonyl-benzonitrile scaffold, the class-level inference establishes that 6-fluoro substitution on the benzothiazole core is a key driver of antibacterial potency within benzothiazole–piperazine hybrids. The Al-Harthy et al. (2020) review further confirms that fluorine incorporation in benzothiazole skeletons consistently enhances biological activities compared to non-fluorinated molecules [2].

Antibacterial Benzothiazole Fluorine SAR

p-Cyano Benzonitrile Substitution Correlates with Enhanced Antitumor Activity in Benzothiazole–Arylpiperazine Series

Liu et al. (2013) reported the design, synthesis, and antiproliferative evaluation of 24 novel benzothiazole derivatives containing arylpiperazine. Among these, compounds bearing a cyano group at the para position of the terminal benzene ring (I4, I8, I12, II4, II8, II12) demonstrated superior antitumor activity against AsPC-1 pancreatic cancer cell lines, with IC50 values ranging from 5.2 to 11.3 µmol/L, compared to non-cyano-substituted analogs [1]. The most active compounds in the series (II2, II3, II6, II7) exhibited IC50 values of 1.6–4.5 µmol/L against HepG2 and 2.5–5.3 µmol/L against HeLa229 cells [1]. CAS 897472-35-4 uniquely combines the p-cyano benzonitrile motif (associated with antitumor activity in this class) with the 6-fluoro benzothiazole motif (associated with enhanced target binding and metabolic stability), a dual-feature combination not present in the compounds studied by Liu et al.

Antitumor SAR Benzothiazole–piperazine

Piperazine–Carbonyl Linker Topology Distinguishes CAS 897472-35-4 from Acetyl-Hydrazide-Linked Benzothiazole–Piperazine Antiangiogenic Agents

Al-Ghorbani et al. (2016) reported a series of piperazine–benzothiazole analogues (6a–j) featuring an acetyl-hydrazide linker between the piperazine and the terminal phenyl ring. The most active compound, 6c (bromo-substituted), demonstrated promising antiproliferative efficacy against DLA cells and in vivo tumor suppression via angiogenesis inhibition [1]. CAS 897472-35-4 employs a fundamentally different linker architecture: a carbonyl group directly connecting the piperazine to the benzonitrile phenyl ring, without the intervening acetyl-hydrazide spacer. This structural divergence alters molecular flexibility, the number of hydrogen-bond donors/acceptors, and metabolic vulnerability (the hydrazide moiety is susceptible to hydrolysis). The carbonyl-benzonitrile motif provides a more compact, metabolically resilient scaffold compared to the extended acetyl-hydrazide linkage, which may translate into distinct pharmacokinetic and target-engagement profiles.

Linker chemistry Antiangiogenic Structural differentiation

6-Fluoro Substitution on Benzothiazole Imparts Metabolic Stability Advantages Over 6-Methyl and 6-Unsubstituted Analogs

Fluorine substitution at metabolically labile positions is a well-established strategy to block oxidative metabolism and prolong half-life. In the benzothiazole class, the 6-position is susceptible to cytochrome P450-mediated oxidation; fluorine at this position acts as a metabolic block due to the strength of the C–F bond, whereas 6-methyl groups are subject to hydroxylation and 6-unsubstituted positions may undergo direct oxidation [1]. The review by Al-Harthy et al. (2020) compiles multiple examples where fluorinated benzothiazole derivatives exhibit enhanced metabolic stability and membrane permeability compared to their non-fluorinated counterparts [1]. Although no direct microsomal stability data for CAS 897472-35-4 are currently published, the class-level principle predicts that CAS 897472-35-4 will demonstrate superior metabolic stability compared to the 6-methyl analog (CAS 897466-37-4) and the 6-unsubstituted benzothiazole analog, making it preferable for in vivo pharmacological studies.

Metabolic stability Fluorine Drug design

Recommended Application Scenarios for 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile Based on Differentiated Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

The 6-fluoro substituent on the benzothiazole core is associated with enhanced antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, as demonstrated by the fluoro-substituted 2-arylbenzothiazole series (MIC 32 µg/cm³ vs. tamoxifen standard) [1]. CAS 897472-35-4 is a suitable starting point for medicinal chemistry optimization campaigns targeting multidrug-resistant Gram-positive infections, where the fluorine atom is expected to improve potency and metabolic stability relative to non-fluorinated benzothiazole–piperazine analogs [2].

Anticancer Lead Optimization Leveraging p-Cyano Benzonitrile Pharmacophore

The p-cyano benzonitrile motif is correlated with low-micromolar antiproliferative activity (IC50 5.2–11.3 µmol/L against AsPC-1 pancreatic cancer cells) in benzothiazole–arylpiperazine series [3]. CAS 897472-35-4 combines this motif with a 6-fluoro benzothiazole core, creating a dual-feature scaffold that may be optimized for enhanced potency against hepatocellular (HepG2), cervical (HeLa229), and pancreatic (AsPC-1) cancer cell lines [3].

Antitubercular Screening and DprE1 Target-Based Assays

Benzothiazole derivatives have been implicated as inhibitors of the mycobacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated target for tuberculosis drug discovery [4]. The structural features of CAS 897472-35-4—benzothiazole core, piperazine ring, and electron-withdrawing substituents (F and CN)—are consistent with known DprE1 pharmacophore models. This compound is recommended for inclusion in DprE1 inhibition screening panels and Mycobacterium tuberculosis cell wall biosynthesis assays.

Comparative SAR Studies of Benzothiazole 6-Position Substituent Effects

CAS 897472-35-4 serves as a valuable tool compound for systematic SAR investigations comparing 6-fluoro, 6-methyl, 6-methoxy, 6-nitro, and 6-unsubstituted benzothiazole–piperazine–carbonyl–benzonitrile analogs. Such head-to-head comparisons can quantify the contribution of fluorine at the 6-position to target binding affinity, cellular potency, metabolic stability, and physicochemical properties (logP, solubility), thereby informing rational lead optimization [2].

Quote Request

Request a Quote for 4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.